Hexamethylphosphorous triamide
Overview
Description
Hexamethylphosphorous triamide is an organophosphorus compound with the chemical formula P(NMe₂)₃, where NMe₂ represents the dimethylamino group. It is a colorless oil at room temperature and is one of the most common aminophosphines . The structure of tris(dimethylamino)phosphine has been determined by X-ray crystallography . This compound is known for its versatility in various chemical reactions and applications.
Scientific Research Applications
Hexamethylphosphorous triamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in the preparation of metal complexes and as a reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of quantum dots and other advanced materials.
Safety and Hazards
Future Directions
Tris(dimethylamino)phosphine has been used in the synthesis of green indium phosphide (InP) quantum dots (QDs), which were applied to electroluminescent quantum light-emitting diodes (QLEDs). The use of Tris(dimethylamino)phosphine as a phosphorus source is safer and more cost-effective than other existing methods .
Mechanism of Action
Hexamethylphosphorous triamide, also known as Tris(dimethylamino)phosphine, is a phosphoramide (an amide of phosphoric acid) with the formula [(CH3)2N]3PO . This colorless liquid is a useful reagent in organic synthesis .
Target of Action
The primary targets of this compound are the oligomers of lithium bases such as butyllithium . It selectively solvates cations, which plays a crucial role in its mechanism of action .
Mode of Action
This compound improves the selectivity of lithiation reactions by breaking up the oligomers of lithium bases . It accelerates otherwise slow S_N2 reactions by generating more bare anions . The basic nitrogen centers in this compound coordinate strongly to Li+ .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving lithiation reactions and S_N2 reactions . The downstream effects of these reactions can vary widely depending on the specific reactants and conditions involved.
Result of Action
The result of this compound’s action is the acceleration of lithiation and S_N2 reactions, leading to more efficient and selective synthesis processes . On a molecular and cellular level, this can lead to the formation of new compounds and the breaking up of certain molecular structures .
Biochemical Analysis
Biochemical Properties
Hexamethylphosphorous triamide is used as a reagent in organic synthesis as a phosphorylating agent . It is associated with carbon tetrachloride for the substitution of hydroxy groups with chlorides . It is involved in the preparation of epoxides and arene oxides from aldehydes and aryldialdehdyes respectively . It is also used in the preparation of carbonates as well as reduction of ozonides .
Molecular Mechanism
It is known to be the oxide of tris(dimethylamino)phosphine . It dissolves alkali metal salts and alkali metals, forming blue solutions which are stable for a few hours . Solvated electrons are present in these blue solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethylphosphorous triamide can be synthesized by reacting phosphorus trichloride with an excess of dimethylamine in an anhydrous ether solution. The reaction is carried out at low temperatures (1-5°C) to control the reaction rate and prevent the formation of by-products . The reaction can be represented as follows:
PCl3+6HNMe2→P(NMe2)3+3HCl
After the reaction, the mixture is allowed to stand overnight at room temperature under a nitrogen atmosphere. The resulting dimethylamine hydrochloride is filtered off, and the ether is removed under reduced pressure to obtain tris(dimethylamino)phosphine as an oil .
Industrial Production Methods
Industrial production methods for tris(dimethylamino)phosphine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexamethylphosphorous triamide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form hexamethylphosphoramide (O=P(NMe₂)₃).
Reduction: Acts as a reducing agent in certain organic reactions.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at room temperature.
Reduction: Often requires specific reducing agents and controlled conditions.
Substitution: Involves the use of various electrophiles and appropriate solvents.
Major Products Formed
Oxidation: Hexamethylphosphoramide (O=P(NMe₂)₃).
Reduction: Various reduced organic compounds depending on the specific reaction.
Substitution: Substituted phosphine derivatives.
Comparison with Similar Compounds
Similar Compounds
Tris(diethylamino)phosphine: Similar structure but with ethyl groups instead of methyl groups.
Hexamethylphosphoramide: An oxidized form of tris(dimethylamino)phosphine.
Triisopropylphosphine: Similar steric and electronic properties.
Uniqueness
Hexamethylphosphorous triamide is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as both a base and a ligand makes it valuable in numerous applications, from organic synthesis to materials science .
Properties
IUPAC Name |
N-[bis(dimethylamino)phosphanyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N3P/c1-7(2)10(8(3)4)9(5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDBWWRIXBMVJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061816 | |
Record name | Phosphorous triamide, hexamethyl- | |
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Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Hexamethylphosphorous triamide | |
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CAS No. |
1608-26-0 | |
Record name | Tris(dimethylamino)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1608-26-0 | |
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Record name | Hexametapil | |
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Record name | Hexamethylphosphorous triamide | |
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Record name | Phosphorous triamide, N,N,N',N',N'',N''-hexamethyl- | |
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Record name | Phosphorous triamide, hexamethyl- | |
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Record name | Tris(dimethylamino)phosphine | |
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Record name | HEXAMETHYLPHOSPHOROUS TRIAMIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6072HG2UW4 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tris(dimethylamino)phosphine?
A1: The molecular formula for Tris(dimethylamino)phosphine is C6H18N3P, and its molecular weight is 163.20 g/mol.
Q2: What spectroscopic data is available for Tris(dimethylamino)phosphine?
A2: Various spectroscopic techniques have been employed to characterize Tris(dimethylamino)phosphine. These include:
- NMR Spectroscopy: 1H, 13C, and 31P NMR provide valuable information about the structure and bonding within the molecule. []
- Mass Spectrometry: Helps to determine the molecular weight and fragmentation pattern, providing insights into its stability and reactivity. []
- IR Spectroscopy: Identifies functional groups and their vibrational modes, offering insights into bonding and interactions. [, ]
Q3: How does the structure of Tris(dimethylamino)phosphine influence its reactivity?
A3: Tris(dimethylamino)phosphine acts as a strong nucleophile due to the presence of the lone pair on the phosphorus atom. The three dimethylamino (-N(CH3)2) groups contribute to its nucleophilicity by donating electron density to the phosphorus center.
Q4: How can Tris(dimethylamino)phosphine be used to replace hydroxyl groups?
A5: Tris(dimethylamino)phosphine, in conjunction with various oxidants, can facilitate the replacement of alcoholic hydroxyl groups. This is achieved through the formation of reactive oxyphosphonium intermediates. These intermediates can then undergo nucleophilic displacements with various nucleophiles, including halogens, oxygen, nitrogen, sulfur, and carbon nucleophiles. []
Q5: Can you elaborate on the specific reagent combinations and their applications in hydroxyl group replacement?
A5: Several reagent combinations are effective for hydroxyl group replacement:
- Tris(dimethylamino)phosphine - Carbon Tetrachloride: This combination is commonly employed for replacing hydroxyl groups with chlorine atoms. [, , ]
- Tris(dimethylamino)phosphine - Halogens: This combination allows for the introduction of various halogens, providing versatility in synthesis. []
- Tris(dimethylamino)phosphine - N-Haloimides: This combination is particularly useful for replacing hydroxyl groups with halogens in a more controlled and selective manner. []
- Tris(dimethylamino)phosphine - Diethyl azodicarboxylate: This reagent system, known as the Mitsunobu reaction, facilitates the conversion of alcohols to various functional groups under mild conditions. [, , ]
Q6: Are there any limitations to using Tris(dimethylamino)phosphine for hydroxyl group replacement?
A6: While versatile, there are some limitations:
Q7: Can Tris(dimethylamino)phosphine be used as a phosphorus source in material synthesis?
A8: Yes, Tris(dimethylamino)phosphine has been successfully used as a phosphorus source in the synthesis of indium phosphide (InP) quantum dots. This alternative route offers advantages such as lower cost and potentially improved safety compared to traditional phosphorus sources. [, , ]
Q8: How does Tris(dimethylamino)phosphine contribute to the formation of InP quantum dots?
A9: In the synthesis of InP quantum dots, Tris(dimethylamino)phosphine acts as a precursor to phosphine (PH3), which is the active phosphorus species. Upon heating in the presence of indium precursors, Tris(dimethylamino)phosphine decomposes to generate PH3. This reactive intermediate then reacts with the indium species to form InP nanocrystals. []
Q9: Can Tris(dimethylamino)phosphine act as a ligand in transition metal complexes?
A10: Yes, Tris(dimethylamino)phosphine can coordinate to transition metals through its phosphorus lone pair, acting as a ligand in various metal complexes. [, , , ]
Q10: Are there any examples of Tris(dimethylamino)phosphine-containing metal complexes used in catalysis?
A11: Yes, arene–ruthenium(II) complexes incorporating Tris(dimethylamino)phosphine as a ligand have shown remarkable catalytic activity in the selective hydration of nitriles to amides in aqueous solutions. []
Q11: Have computational methods been used to study Tris(dimethylamino)phosphine and its reactions?
A12: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been employed to investigate the reaction mechanisms and intermediates involved in reactions with Tris(dimethylamino)phosphine. [, ]
Q12: What is known about the stability of Tris(dimethylamino)phosphine?
A12: Tris(dimethylamino)phosphine is air-sensitive and prone to oxidation. It reacts readily with water and should be stored and handled under an inert atmosphere, such as nitrogen or argon, to prevent degradation.
Q13: Are there any safety concerns associated with handling Tris(dimethylamino)phosphine?
A13: Yes, Tris(dimethylamino)phosphine should be handled with caution. It's recommended to consult the Safety Data Sheet (SDS) before handling. Appropriate personal protective equipment, including gloves and eye protection, should always be used.
Q14: What other research areas involve Tris(dimethylamino)phosphine?
A14: Beyond its use in synthesis and catalysis, Tris(dimethylamino)phosphine finds applications in diverse research areas:
- Organic Synthesis: It is a valuable reagent for preparing various organophosphorus compounds, including phosphinothioylidene derivatives and α-alkoxy- and α-hydroxyphosphonate derivatives. [, , ]
- Coordination Chemistry: Its ability to act as a ligand has led to the synthesis and characterization of various metal complexes with intriguing structural and electronic properties. [, , , ]
- Materials Science: The synthesis of InP quantum dots highlights its potential in materials science, particularly in developing semiconductor nanomaterials. [, , ]
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